6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions. . The reaction conditions often require the use of palladium catalysts and bases such as triethylamine under inert atmospheres.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .
Scientific Research Applications
6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A well-known heterocyclic compound with a broad spectrum of biological activities.
Quinazolinone: Another derivative with significant pharmacological properties.
Benzimidazole: Shares structural similarities and exhibits various biological activities.
Uniqueness
6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H17N3 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C22H17N3/c1-2-8-16(9-3-1)14-15-21-23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)25(21)22/h1-15,21,23H/b15-14+ |
InChI Key |
DKTLQEJOEBUBMU-CCEZHUSRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2NC3=CC=CC=C3C4=NC5=CC=CC=C5N24 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2NC3=CC=CC=C3C4=NC5=CC=CC=C5N24 |
Origin of Product |
United States |
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